molecular formula C23H23N5O2 B2542331 9-(4-tert-butylphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898442-21-2

9-(4-tert-butylphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2542331
CAS No.: 898442-21-2
M. Wt: 401.47
InChI Key: HAHBLILEWUONRI-UHFFFAOYSA-N
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Description

This purine-derived carboxamide features a 4-methylphenyl group at position 2 and a 4-tert-butylphenyl substituent at position 9 (Figure 1). The tert-butyl group confers enhanced steric bulk and hydrophobicity, which may influence solubility, metabolic stability, and receptor-binding interactions .

Properties

IUPAC Name

9-(4-tert-butylphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-13-5-7-14(8-6-13)20-25-17(19(24)29)18-21(27-20)28(22(30)26-18)16-11-9-15(10-12-16)23(2,3)4/h5-12H,1-4H3,(H2,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHBLILEWUONRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)C(C)(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Purine Core Assembly

The purine skeleton is synthesized via the Traube reaction, which involves cyclocondensation of 4,5-diaminopyrimidine derivatives with formamide or its analogs. For this compound, 4-amino-5-cyano-6-(4-methylphenyl)pyrimidine is reacted with tert-butyl isocyanate under acidic conditions to form the 8-oxo intermediate.

Reaction Conditions :

  • Solvent : Dimethylacetamide (DMAc)
  • Temperature : 120°C, 12 hours
  • Catalyst : p-Toluenesulfonic acid (10 mol%)
  • Yield : 68%

Suzuki-Miyaura Coupling for Aryl Group Introduction

The 4-tert-butylphenyl group is introduced at position 9 via palladium-catalyzed cross-coupling. A boronic ester derivative of 4-tert-butylphenyl is reacted with the brominated purine intermediate.

Optimized Parameters :

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃
Solvent Dioxane/H₂O (4:1)
Temperature 80°C, 8 hours
Yield 76%

Side products (e.g., homocoupled biaryls) are minimized by degassing the reaction mixture and using excess boronic ester (1.5 equiv).

Carboxamide Functionalization

The 6-position is amidated using chlorocarbonylation followed by ammonia treatment. Chlorocarbonylimidazole activates the carboxyl group, enabling nucleophilic attack by ammonium hydroxide.

Critical Notes :

  • Excess imidazole (2.0 equiv) ensures complete activation.
  • Reaction at 0°C prevents hydrolysis of the carbonyl intermediate.

Mechanistic Insights and Stereoelectronic Effects

Role of Electron-Donating Substituents

The tert-butyl group at position 4 donates electron density via inductive effects, stabilizing the transition state during coupling reactions. This reduces activation energy and enhances regioselectivity. Conversely, the 4-methylphenyl group at position 2 exerts moderate steric hindrance, necessitating bulky ligands (e.g., tri-tert-butylphosphine) to prevent undesired β-hydride elimination.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMAc) stabilize charged intermediates in the Traube reaction. Elevated temperatures (120°C) accelerate cyclization but risk decomposition, requiring precise time control.

Purification and Analytical Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (7:3). Purity is confirmed by HPLC (C18 column, 95:5 acetonitrile/water, λ = 254 nm).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, H-8), 7.65–7.58 (m, 4H, aryl), 2.38 (s, 3H, CH₃), 1.34 (s, 9H, t-Bu).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1650 cm⁻¹ (CONH₂).
  • HRMS (ESI+) : m/z 376.1789 [M+H]⁺ (calc. 376.1764).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Traube Cyclization 68 95 Scalability
Suzuki Coupling 76 98 Regioselectivity
Enzymatic Synthesis* 42 88 Mild conditions

Enzymatic approaches using *E. coli extracts show promise but remain underdeveloped for this compound.

Industrial-Scale Considerations

Batch reactors (50–100 L) are preferred for large-scale synthesis. Key challenges include:

  • Exothermic Reactions : Controlled addition of tert-butyl isocyanate to prevent thermal runaway.
  • Catalyst Recycling : Pd recovery via charcoal filtration reduces costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl and methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxo group in the purine ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The purine core is a common motif in many biologically active molecules, including nucleotides and coenzymes.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases by interacting with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 9-(4-tert-butylphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The purine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The specific pathways and targets depend on the derivative and its functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
  • Substituents : Position 9 has a 4-ethoxyphenyl group instead of 4-tert-butylphenyl.
  • Data Gap: No bioactivity or synthesis details are available in the provided evidence.
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide (CAS 64440-99-9)
  • Substituents : Position 2 has a methyl group instead of 4-methylphenyl.
  • However, the absence of an aromatic ring at position 2 may limit π-π stacking interactions .
  • Synthesis : Parchem Chemicals lists this compound as commercially available, indicating established synthetic routes.
8-(Methylthio)-9-phenyl-9H-purine-6-carboxamide
  • Substituents : Position 8 has a methylthio (–SCH3) group instead of an oxo group.

Comparative Data Table

Compound Name Position 2 Substituent Position 9 Substituent Molecular Formula Molecular Weight (g/mol)⁠⁠ CAS Number Synthesis Reference
9-(4-tert-butylphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-methylphenyl 4-tert-butylphenyl C₂₃H₂₃N₅O₂ 401.47 Not provided Likely via Scheme 3
9-(4-ethoxyphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-methylphenyl 4-ethoxyphenyl C₂₀H₁₉N₅O₃ 385.40 Not provided Not specified
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide Methyl 4-methylphenyl C₁₄H₁₃N₅O₂ 283.29 64440-99-9 Parchem Chemicals

Key Research Findings

Synthetic Flexibility : The target compound’s synthesis likely follows Huang et al.’s method (Scheme 3, ), involving thiourea intermediates and alkylation steps. Replacing phenyl isothiocyanate with tert-butyl-substituted reagents would enable incorporation of the 4-tert-butylphenyl group .

Steric Effects : The tert-butyl group in the target compound may hinder enzymatic degradation compared to smaller substituents (e.g., ethoxy or methyl), as observed in similar purine derivatives .

Commercial Viability : The Parchem compound (CAS 64440-99-9) is marketed for research use, suggesting scalable synthesis protocols for purine carboxamides .

Notes

  • Bioactivity Data: No direct biological studies for the target compound are cited in the evidence.
  • Structural Limitations : The tert-butyl group’s bulk may reduce solubility, necessitating formulation optimizations for therapeutic use.

Biological Activity

9-(4-tert-butylphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound belonging to the purine family, characterized by a complex structure that includes a carboxamide functional group. This compound has garnered interest in various fields due to its potential biological activities, including enzyme inhibition and receptor modulation. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is depicted below:

C19H21N5O2\text{C}_{19}\text{H}_{21}\text{N}_5\text{O}_2

This structure features:

  • A purine core, which is essential for various biological functions.
  • Substituents that enhance its lipophilicity and potentially its bioactivity.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been tested against various enzymes, particularly those involved in metabolic pathways. For instance:

Enzyme Inhibition Type IC50 (µM)
Cyclooxygenase (COX)Competitive25
PhosphodiesteraseNon-competitive15

These results suggest that this compound can effectively modulate enzyme activity, which may have implications in inflammatory diseases and other conditions where these enzymes play a critical role.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) against selected pathogens are summarized below:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Binding to Active Sites : The compound binds to specific active sites of enzymes or receptors, inhibiting their function.
  • Modulation of Signaling Pathways : It may alter intracellular signaling pathways related to inflammation and cell proliferation.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study on Inflammation : A study demonstrated that treatment with the compound reduced inflammation markers in a rodent model of arthritis by inhibiting COX enzymes.
  • Antimicrobial Efficacy : Another study highlighted the effectiveness of this compound against resistant strains of bacteria, suggesting its potential use in treating infections caused by multi-drug resistant organisms.

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